3-(3-chloro-4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide
Description
This compound features a 3-chloro-4-fluorophenyl group attached to a propanamide backbone, with the amide nitrogen linked to a pyridin-4-ylmethyl group substituted at the 2-position with a 2-oxopyrrolidin ring. The pyridine-pyrrolidinone framework suggests possible interactions with enzymes or receptors, though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c20-15-10-13(3-5-16(15)21)4-6-18(25)23-12-14-7-8-22-17(11-14)24-9-1-2-19(24)26/h3,5,7-8,10-11H,1-2,4,6,9,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWRCTCMNGVQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Chloro-4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C18H19ClF N3O2
- Molecular Weight : 353.81 g/mol
- CAS Number : 162012-67-1
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity to enzymes and receptors, which may lead to the modulation of several biochemical pathways.
Key Mechanisms :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It can interact with neurotransmitter receptors, potentially influencing neurological pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated that this compound shows promise in cancer treatment:
- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., TK-10 and HT-29) have shown moderate to high cytotoxicity, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy:
- Bacterial Inhibition : Preliminary studies suggest that it may inhibit bacterial growth by targeting bacterial enzymes, which could lead to the development of new antibiotics .
Neuroprotective Effects
There is emerging evidence that this compound might offer neuroprotective benefits:
- Mechanisms : It may prevent neuronal cell death by modulating nitric oxide synthase activity, thereby protecting against neurotoxic agents .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of compounds sharing structural motifs with the target molecule, focusing on substituents, physicochemical properties, and synthetic approaches.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Chloro-Fluoro Phenyl Group: Present in the target compound and , this substitution increases lipophilicity compared to non-halogenated analogs (e.g., 3n ). The electron-withdrawing effects may enhance metabolic stability but reduce aqueous solubility.
- Pyrrolidinone vs. Indole/Pyrazole: The target’s pyrrolidinone ring (vs. Indole-containing compounds (e.g., 3n) may exhibit stronger π-π stacking interactions in biological systems.
- Pyridine Modifications : The pyridin-4-ylmethyl group in the target differs from pyridin-4-yl in 3n by a methyl linker, which could reduce steric hindrance and improve binding pocket accommodation.
Molecular Weight and Complexity
- The target compound (MW 374.8) is smaller and less complex than the multi-pyridyl derivative in (MW 757.3). Lower molecular weight may favor better bioavailability, though the pyrrolidinone in the target adds polarity that balances lipophilicity.
Research Implications
- Drug Design: The target’s pyrrolidinone-pyridine framework offers a balance of solubility and lipophilicity, distinguishing it from indole- or pyrazole-based analogs.
- Synthetic Challenges : Achieving high yields for compounds with halogenated aryl groups (e.g., 3-Cl-4-F-phenyl) may require optimized coupling conditions, as seen in and .
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
- Coupling Reagents : Use phenyl chloroformate for amide bond formation, as demonstrated in analogous compounds (e.g., compound 34 in ) .
- Purification : Employ high-performance liquid chromatography (HPLC) with columns like Chromolith® for resolving polar byproducts .
- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) and confirm completion using NMR (e.g., δ 7.55–7.50 ppm for aromatic protons in ).
Advanced: How can reaction conditions be optimized to minimize byproducts during pyrrolidinone-pyridine coupling?
Methodological Answer:
- Temperature Control : Maintain 0–5°C during acyl chloride formation to prevent decomposition .
- Solvent Selection : Use anhydrous dichloromethane (DCM) to avoid hydrolysis of intermediates .
- Catalyst Screening : Test triethylamine vs. DMAP for nucleophilic substitution efficiency .
Basic: Which spectroscopic techniques confirm structural integrity?
Methodological Answer:
- NMR : Assign peaks for aromatic protons (δ 7.0–8.0 ppm), methylene groups (δ 3.5–4.5 ppm), and amide NH (δ 6.5–7.0 ppm) .
- Mass Spectrometry : Compare observed (e.g., m/z 414.6 in ) vs. calculated molecular weights to validate purity.
- IR Spectroscopy : Confirm carbonyl stretches (1650–1750 cm) for amide and pyrrolidinone groups .
Advanced: How to resolve discrepancies between theoretical and observed molecular weights?
Methodological Answer:
- Isotopic Patterns : Account for chlorine (: 75.8%, : 24.2%) and fluorine (: 100%) contributions in mass spectra .
- Impurity Profiling : Use UPLC-MS to identify co-eluting species (e.g., unreacted starting materials) .
Basic: What in vitro assays assess initial biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., Pfmrk inhibitors in ) using fluorescence-based assays .
- Cell Viability : Test cytotoxicity in cancer cell lines (e.g., IC determination via MTT assay) .
Advanced: How to correlate in vitro potency with in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Studies : Measure plasma half-life and bioavailability in rodent models .
- Disease Models : Use transgenic mice for target validation (e.g., Alzheimer’s models in ) .
Advanced: What computational approaches predict target binding affinity?
Methodological Answer:
- Molecular Docking : Input SMILES strings (e.g., from ) into AutoDock Vina to model interactions .
- MD Simulations : Simulate ligand-protein dynamics over 100 ns to assess binding stability .
Advanced: How to resolve contradictions in LogP predictions?
Methodological Answer:
- Multi-Method Validation : Compare calculated LogP (e.g., ChemAxon, Molinspiration) with experimental HPLC-derived values .
- pH-Dependent Studies : Measure partitioning at physiological pH (7.4) using shake-flask methods .
Advanced: What frameworks assess environmental impact of fluorinated byproducts?
Methodological Answer:
- NASEM Framework : Evaluate alternatives using toxicity, persistence, and bioaccumulation metrics (e.g., fluorinated firefighting foam analysis in ) .
- Life Cycle Analysis (LCA) : Track waste streams and degradation products .
Basic: What safety protocols are essential for handling intermediates?
Methodological Answer:
- PPE : Use nitrile gloves, fume hoods, and safety goggles .
- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .
Advanced: How to design SAR studies for functional group optimization?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified halogens (e.g., 3-Cl→3-F in ) .
- Bioisosteric Replacement : Replace pyrrolidinone with piperidone and compare activity .
Advanced: What chromatographic techniques resolve co-eluting impurities?
Methodological Answer:
- Chiral Columns : Use Purospher® STAR columns for enantiomeric separation .
- Gradient Optimization : Adjust acetonitrile/water ratios to enhance resolution of polar impurities .
Advanced: What stability testing conditions determine shelf-life?
Methodological Answer:
- ICH Guidelines : Conduct accelerated testing at 40°C/75% RH for 6 months .
- Forced Degradation : Expose to UV light, acidic/basic conditions, and oxidizers (e.g., HO) .
Advanced: What in silico tools predict off-target toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
